Welcome to the BenchChem Online Store!
molecular formula C16H14N2O2 B8672867 9,10-Anthracenedione, 1,8-bis(methylamino)- CAS No. 60316-43-0

9,10-Anthracenedione, 1,8-bis(methylamino)-

Cat. No. B8672867
M. Wt: 266.29 g/mol
InChI Key: WBNXSOGPMIRTPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04304725

Procedure details

subjecting 1,5-dinitro-anthraquinone or 1,8-dinitroanthraquinone or their mixtures thereof or mixtures of nitration residues of 1-nitro-anthraquinone, 1,5-dinitro-anthraquinone, 1,6-dinitro-anthraquinone, 1,7-dinitro-anthraquinone and 1,8-dinitro-anthraquinone to aminolysis with methylamine to give 1,5-dimethylaminoanthraquinone or 1,8-dimethylaminoanthraquinone or their mixtures or corresponding mixtures of dimethylamino residues;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1C2C(=O)C3C(=C([N+]([O-])=O)C=CC=3)C(=O)C=2C=CC=1)([O-])=O.[N+]([C:26]1[C:39]2[C:38](=[O:40])[C:37]3[C:32](=[CH:33][CH:34]=[CH:35][C:36]=3[N+:41]([O-])=O)[C:31](=[O:44])[C:30]=2[CH:29]=[CH:28][CH:27]=1)([O-])=O.[N+]([C:48]1C2C(=O)C3C(=CC=CC=3)C(=O)C=2C=CC=1)([O-])=O.[N+:64]([C:67]1[C:80]2[C:79](=[O:81])[C:78]3[C:73](=[CH:74][C:75]([N+]([O-])=O)=[CH:76][CH:77]=3)[C:72](=[O:85])[C:71]=2[CH:70]=[CH:69][CH:68]=1)([O-])=O.[N+]([C:89]1C2C(=O)C3C(=CC=C([N+]([O-])=O)C=3)C(=O)C=2C=CC=1)([O-])=O.[CH3:108][NH2:109]>>[CH3:4][NH:1][C:29]1[C:30]2[C:31](=[O:44])[C:32]3[C:37](=[C:36]([NH:41][CH3:48])[CH:35]=[CH:34][CH:33]=3)[C:38](=[O:40])[C:39]=2[CH:26]=[CH:27][CH:28]=1.[CH3:108][NH:109][C:77]1[C:78]2[C:79](=[O:81])[C:80]3[C:71](=[CH:70][CH:69]=[CH:68][C:67]=3[NH:64][CH3:89])[C:72](=[O:85])[C:73]=2[CH:74]=[CH:75][CH:76]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=2C(C3=C(C=CC=C3C(C12)=O)[N+](=O)[O-])=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=2C(C3=CC=CC(=C3C(C12)=O)[N+](=O)[O-])=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=2C(C3=C(C=CC=C3C(C12)=O)[N+](=O)[O-])=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=2C(C3=CC(=CC=C3C(C12)=O)[N+](=O)[O-])=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=2C(C3=CC=C(C=C3C(C12)=O)[N+](=O)[O-])=O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=2C(C3=CC=CC(=C3C(C12)=O)[N+](=O)[O-])=O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CNC1=CC=CC=2C(C3=C(C=CC=C3C(C12)=O)NC)=O
Name
Type
product
Smiles
CNC1=CC=CC=2C(C3=CC=CC(=C3C(C12)=O)NC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04304725

Procedure details

subjecting 1,5-dinitro-anthraquinone or 1,8-dinitroanthraquinone or their mixtures thereof or mixtures of nitration residues of 1-nitro-anthraquinone, 1,5-dinitro-anthraquinone, 1,6-dinitro-anthraquinone, 1,7-dinitro-anthraquinone and 1,8-dinitro-anthraquinone to aminolysis with methylamine to give 1,5-dimethylaminoanthraquinone or 1,8-dimethylaminoanthraquinone or their mixtures or corresponding mixtures of dimethylamino residues;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1C2C(=O)C3C(=C([N+]([O-])=O)C=CC=3)C(=O)C=2C=CC=1)([O-])=O.[N+]([C:26]1[C:39]2[C:38](=[O:40])[C:37]3[C:32](=[CH:33][CH:34]=[CH:35][C:36]=3[N+:41]([O-])=O)[C:31](=[O:44])[C:30]=2[CH:29]=[CH:28][CH:27]=1)([O-])=O.[N+]([C:48]1C2C(=O)C3C(=CC=CC=3)C(=O)C=2C=CC=1)([O-])=O.[N+:64]([C:67]1[C:80]2[C:79](=[O:81])[C:78]3[C:73](=[CH:74][C:75]([N+]([O-])=O)=[CH:76][CH:77]=3)[C:72](=[O:85])[C:71]=2[CH:70]=[CH:69][CH:68]=1)([O-])=O.[N+]([C:89]1C2C(=O)C3C(=CC=C([N+]([O-])=O)C=3)C(=O)C=2C=CC=1)([O-])=O.[CH3:108][NH2:109]>>[CH3:4][NH:1][C:29]1[C:30]2[C:31](=[O:44])[C:32]3[C:37](=[C:36]([NH:41][CH3:48])[CH:35]=[CH:34][CH:33]=3)[C:38](=[O:40])[C:39]=2[CH:26]=[CH:27][CH:28]=1.[CH3:108][NH:109][C:77]1[C:78]2[C:79](=[O:81])[C:80]3[C:71](=[CH:70][CH:69]=[CH:68][C:67]=3[NH:64][CH3:89])[C:72](=[O:85])[C:73]=2[CH:74]=[CH:75][CH:76]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=2C(C3=C(C=CC=C3C(C12)=O)[N+](=O)[O-])=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=2C(C3=CC=CC(=C3C(C12)=O)[N+](=O)[O-])=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=2C(C3=C(C=CC=C3C(C12)=O)[N+](=O)[O-])=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=2C(C3=CC(=CC=C3C(C12)=O)[N+](=O)[O-])=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=2C(C3=CC=C(C=C3C(C12)=O)[N+](=O)[O-])=O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=2C(C3=CC=CC(=C3C(C12)=O)[N+](=O)[O-])=O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CNC1=CC=CC=2C(C3=C(C=CC=C3C(C12)=O)NC)=O
Name
Type
product
Smiles
CNC1=CC=CC=2C(C3=CC=CC(=C3C(C12)=O)NC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.